3'-Deoxyadenosine 1-oxide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
10385-57-6 |
|---|---|
Molecular Formula |
C10H13N5O4 |
Molecular Weight |
267.24 g/mol |
IUPAC Name |
(2R,3R,5S)-2-(1-hydroxy-6-iminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H13N5O4/c11-8-7-9(13-4-15(8)18)14(3-12-7)10-6(17)1-5(2-16)19-10/h3-6,10-11,16-18H,1-2H2/t5-,6+,10+/m0/s1 |
InChI Key |
DIRJXXLRJXTDMP-BAJZRUMYSA-N |
SMILES |
C1C(OC(C1O)N2C=NC3=C2N=CN(C3=N)O)CO |
Isomeric SMILES |
C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=CN(C3=N)O)CO |
Canonical SMILES |
C1C(OC(C1O)N2C=NC3=C2N=CN(C3=N)O)CO |
Synonyms |
3'-deoxyadenosine N(1)-oxide cordycepin N(1)-oxide |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies
Methodologies for the Synthesis of 3'-Deoxyadenosine 1-oxide
The synthesis of this compound, also known as Cordycepin (B1669437) N1-oxide, involves the selective oxidation of the N1 position of the adenine (B156593) nucleobase in 3'-deoxyadenosine. A common and effective method for this transformation is the direct oxidation of the parent nucleoside.
A well-established procedure for the N-oxidation of adenosine (B11128) can be adapted for 3'-deoxyadenosine. This method utilizes a solution of hydrogen peroxide in acetic acid. In a typical synthesis, 3'-deoxyadenosine is suspended in acetic acid, to which a hydrogen peroxide solution is added. The reaction mixture is then stirred at room temperature for an extended period, often several days, to facilitate the oxidation. Following the reaction, any excess hydrogen peroxide is decomposed, commonly by the addition of a palladium on carbon catalyst. After filtration, the product, this compound, can be isolated and purified from the reaction mixture. This direct oxidation approach offers a straightforward route to the desired N-oxide derivative.
Advanced Synthetic Approaches to 3'-Deoxyadenosine Derivatives
To enhance the therapeutic potential and overcome the inherent limitations of 3'-deoxyadenosine, such as poor cellular uptake and rapid metabolic deactivation, advanced synthetic strategies have been developed. These approaches focus on the creation of prodrugs and other chemically modified analogs.
Development of Aryloxy Phosphoramidate (B1195095) Prodrugs of 3'-Deoxyadenosine
A significant advancement in the derivatization of 3'-deoxyadenosine is the development of aryloxy phosphoramidate prodrugs, a technology designed to deliver the active monophosphate form of the nucleoside analog directly into target cells. This approach, often referred to as ProTide technology, circumvents the need for initial phosphorylation by cellular kinases, a step that can be a rate-limiting factor in the activation of nucleoside analogs.
| Prodrug | Parent Compound | Prodrug Moiety | Key Feature |
| NUC-7738 | 3'-Deoxyadenosine | 5'-O-phenyl-(benzyloxy-L-alaninyl)-phosphate | Bypasses kinase-dependent activation |
Exploration of Other Chemically Modified Analogs for Research Purposes
Beyond prodrug strategies, the chemical modification of 3'-deoxyadenosine has been explored to generate a diverse range of analogs for research purposes, aiming to probe biological pathways and develop novel therapeutic agents. These modifications have been introduced at various positions on both the purine (B94841) base and the sugar moiety.
One area of exploration has been the synthesis of oligomers of 3'-deoxyadenosine, such as the cordycepin analogues of 2-5A (2',5'-oligoadenylate). These molecules are prepared through the polymerization of cordycepin 5'-monophosphate, often induced by a coupling agent like dicyclohexylcarbodiimide. The resulting oligomers, with the general formula p5'(3'dA)-2'[p5'(3'dA)]n, have been instrumental in studying the 2-5A system, an important component of the innate immune response.
Furthermore, modifications to the sugar ring of 3'-deoxyadenosine have been investigated. Synthetic strategies have been developed to introduce modifications at the 2'- and 3'-positions of the ribose scaffold. These modifications can influence the conformation of the nucleoside and its interaction with biological targets. For instance, the synthesis of 3'-modified deoxy- and ribonucleosides provides access to a wide array of analogs with altered biological activities.
Metabolic Pathways and Biotransformation Dynamics
Intracellular Phosphorylation Cascades: Formation of 3'-Deoxyadenosine Triphosphate
Once 3'-Deoxyadenosine (3'-dA) is formed, it does not accumulate within the cell but is rapidly channeled into one of two competing metabolic pathways. nih.gov The pathway leading to its active form involves a series of phosphorylation events. The first step is the phosphorylation of 3'-dA to 3'-deoxyadenosine monophosphate (3'-dAMP) by the enzyme adenosine (B11128) kinase (AK). acs.org Subsequently, 3'-dAMP is further phosphorylated to 3'-deoxyadenosine diphosphate (B83284) (3'-dADP) and finally to the bioactive metabolite, 3'-deoxyadenosine triphosphate (3'-dATP), through the actions of adenosine monophosphate kinase (AMPK) and nucleoside diphosphate kinases (NDPK). acs.org This final triphosphate metabolite, 3'-dATP, is considered the primary cell-toxic agent responsible for the compound's biological effects. nih.gov
Role of Adenosine Deaminase in the Metabolism of 3'-Deoxyadenosine 1-oxide and 3'-Deoxyadenosine
Competing with the phosphorylation cascade is the deamination of 3'-Deoxyadenosine (3'-dA) by the enzyme adenosine deaminase (ADA). nih.govnih.govacs.org This enzyme catalyzes the irreversible hydrolytic deamination of 3'-dA to its inactive metabolite, 3'-deoxyinosine (B124312) (3'-dI). nih.govnih.govmdpi.com Research has identified that the ADA1 isozyme is the primary isoform responsible for this conversion. nih.gov The action of ADA represents a significant deactivation pathway that can limit the therapeutic efficacy of 3'-dA and, by extension, its prodrug 3'-dANO. acs.orgcardiff.ac.uk
Table 1: Key Metabolic Steps and Enzymes
| Precursor | Product | Enzyme(s) | Pathway |
|---|---|---|---|
| This compound | 3'-Deoxyadenosine | 3'-dANO Reductase | Activation |
| 3'-Deoxyadenosine | 3'-Deoxyadenosine Monophosphate | Adenosine Kinase (AK) | Activation |
| 3'-Deoxyadenosine Monophosphate | 3'-Deoxyadenosine Triphosphate | AMPK, NDPK | Activation |
In research models using Ehrlich ascites tumor cells, the level of adenosine deaminase (ADA) activity plays a crucial role in determining cellular resistance to 3'-dANO. nih.gov In cell lines resistant to 3'-dANO, the metabolic processing of the intermediate 3'-dA is shunted primarily towards its conversion to 3'-deoxyinosine by ADA. nih.gov The development of this resistance has been found to be associated with changes in the relative activities of 3'-dANO reductase, adenosine kinase, and adenosine deaminase. nih.gov Specifically, a low ratio of adenosine kinase to adenosine deaminase activity is a primary cause for the low accumulation of the active 3'-dATP metabolite in resistant cell lines. nih.gov
The critical role of ADA in deactivating 3'-dA has led to research into the co-administration of 3'-dANO with ADA inhibitors. In vitro studies have demonstrated that the addition of ADA inhibitors, such as erythro-9-(2-hydroxy-3-nonyl) adenine (B156593) (EHNA) or 2'-deoxycoformycin (B8070352) (also known as pentostatin), can effectively block the formation of 3'-deoxyinosine from 3'-dA. nih.gov This blockade of the deamination pathway results in a profound stimulation and increased accumulation of the cytotoxic metabolite 3'-dATP, even in cell lines previously resistant to 3'-dANO. nih.gov
Interplay of Adenosine Kinase and this compound Reductase Activities
The ultimate cytotoxic effect of this compound is dictated by the intricate balance of multiple enzymatic activities. Following the initial reduction of 3'-dANO, the fate of the resulting 3'-dA is determined by the competitive activities of adenosine kinase (AK) and adenosine deaminase (ADA). nih.gov The ratio of AK to ADA activity within a cell is a key determinant of whether 3'-dA will be phosphorylated to the active 3'-dATP or deaminated to the inactive 3'-dI. nih.gov In sensitive tumor cell lines, this ratio favors phosphorylation, leading to high levels of 3'-dATP accumulation. nih.gov Conversely, in resistant cell lines, the ratio is significantly lower (up to 15 times less), leading to minimal 3'-dATP formation and a lack of therapeutic effect. nih.gov Therefore, the estimation of these enzyme activities can serve as a predictor for a given tumor's susceptibility to 3'-dANO. nih.gov
Pharmacokinetic Studies of this compound and its Bioactive Metabolites in Research Organisms
Pharmacokinetic investigations in research organisms, specifically in mice bearing Ehrlich ascites tumors, have corroborated the in vitro metabolic findings. nih.govnih.gov A direct correlation was observed between the ability of tumor cells to accumulate 3'-dATP and the in vivo inhibition of tumor growth by 3'-dANO. nih.gov
Table 2: Metabolite Accumulation in Sensitive vs. Resistant Tumor Cells
| Cell Type | AK/ADA Ratio | 3'-dATP Accumulation (nmol/h per mg cells) | In vivo Response to 3'-dANO |
|---|---|---|---|
| Sensitive Strains | High | 1.4 - 2.2 | Marked Inhibition |
| Resistant Strains | Low (15x less) | 5 - 10 times less than sensitive | Not Inhibited |
Data from studies on Ehrlich ascites tumor cells. nih.gov
Furthermore, studies demonstrated a significant synergistic effect when 3'-dANO was co-administered with ADA inhibitors. nih.gov The simultaneous administration of 3'-dANO and 2'-deoxycoformycin to mice with resistant tumors resulted in an 80%-90% inhibition of tumor growth and increased the survival time of the mice by a factor of two. nih.gov This highlights the pharmacokinetic and therapeutic advantage of modulating the metabolic pathway to favor the accumulation of the active metabolite.
Pharmacological Efficacy and Biological Applications in Preclinical Models
Antineoplastic Activity in In Vitro Cancer Cell Line Models
The in vitro activity of 3'-Deoxyadenosine 1-oxide has been primarily documented in studies involving specific tumor cell lines, with a significant focus on Ehrlich ascites tumor cells.
Currently, there is a lack of specific research data available on the in vitro efficacy of this compound in various leukemic cell lines.
The cytotoxic effects of this compound have been evaluated in Ehrlich ascites tumor cells. In these in vitro studies, the concentration of 3'-dANO that inhibited cell growth by 50% (IC50) was determined to be 0.15 mM. The concentration that resulted in the death of all cells was found to be 1 mM.
Further investigations into the mechanism of action revealed that the metabolism of 3'-dANO is initiated by its reduction to 3'-deoxyadenosine (3'-dA). This conversion is a rate-limiting step. Subsequently, 3'-dA is either converted to 3'-deoxyadenosine triphosphate (3'-dATP), the active cytotoxic agent, or to 3'-deoxyinosine (B124312). The balance between these two pathways is influenced by the relative activities of adenosine (B11128) kinase and adenosine deaminase within the cancer cells. A higher ratio of adenosine kinase to adenosine deaminase activity leads to a greater accumulation of 3'-dATP and, consequently, increased sensitivity to 3'-dANO. In fact, in strains of Ehrlich ascites tumor cells that were sensitive to 3'-dANO, the accumulation of 3'-dATP was significantly higher (1.4-2.2 nmol/h per mg of cells) compared to resistant strains, where the formation of 3'-dATP was 5 to 10 times lower.
The simultaneous administration of adenosine deaminase inhibitors, such as erythro-9-(2-hydroxyl-3-nonyl) adenine (B156593) (EHNA), with 3'-dANO in vitro did not alter the IC50 value. However, it did reduce the concentration of 3'-dANO required to kill all cells to 0.3 mM. This suggests that inhibiting adenosine deaminase can enhance the cytotoxic efficiency of 3'-dANO by preventing the degradation of its active precursor, 3'-deoxyadenosine.
Interactive Data Table: In Vitro Efficacy of this compound in Ehrlich Ascites Tumor Cells
| Parameter | Value | Additional Context |
| IC50 | 0.15 mM | Concentration inhibiting cell growth by 50% |
| Killing Efficiency Concentration | 1 mM | Concentration that kills all cells |
| Killing Efficiency Concentration with EHNA | 0.3 mM | With co-administration of an adenosine deaminase inhibitor |
In Vivo Antitumor Efficacy in Murine Models
The antitumor effects of this compound have been demonstrated in several murine models, providing evidence of its potential therapeutic utility in a living organism.
In mice bearing Ehrlich ascites tumors, treatment with this compound has shown a profound inhibitory effect on tumor growth. When administered intraperitoneally, it significantly increased the survival time of the mice. In one study, this treatment regimen resulted in a mean increased life span (ILS) of 200%.
The combination of 3'-dANO with adenosine deaminase inhibitors like EHNA or 2'-deoxycoformycin (B8070352) in mice with 3'-dANO-resistant Ehrlich ascites tumors led to an 80%-90% inhibition of tumor growth and doubled the survival time of the tumor-bearing mice. nih.gov
The efficacy of this compound has also been assessed in nude mice bearing a human squamous lung cell carcinoma xenograft. In this solid tumor model, the compound was also found to delay tumor growth.
The specific growth delay (SGD) of tumors, calculated from Gompertzian tumor growth curves, was used to quantify the in vivo efficacy of this compound. For the Ehrlich ascites tumor, the SGD was calculated to be 1.0. In the human squamous lung carcinoma xenograft model, the SGD was determined to be 1.1.
A significant increase in the life span of mice with Ehrlich ascites tumors has been a key finding, with a reported 200% increase in mean life span. The combination of 3'-dANO and an adenosine deaminase inhibitor in a resistant tumor model also led to a twofold increase in the survival time of the mice.
Interactive Data Table: In Vivo Efficacy of this compound in Murine Models
| Murine Model | Efficacy Metric | Value |
| Ehrlich Ascites Tumor | Mean Increased Life Span (ILS) | 200% |
| Ehrlich Ascites Tumor | Specific Growth Delay (SGD) | 1.0 |
| Human Squamous Lung Carcinoma Xenograft | Specific Growth Delay (SGD) | 1.1 |
| 3'-dANO-Resistant Ehrlich Ascites Tumor (with Adenosine Deaminase Inhibitor) | Tumor Growth Inhibition | 80%-90% |
| 3'-dANO-Resistant Ehrlich Ascites Tumor (with Adenosine Deaminase Inhibitor) | Increased Survival Time | Factor of 2 |
Anti-Inflammatory and Immunomodulatory Research Applications
Research has extensively documented the anti-inflammatory and immunomodulatory properties of Cordycepin (B1669437), the active metabolite of this compound. These effects are mediated through various mechanisms, including the suppression of key inflammatory molecules and the modulation of immune cell behavior. sci-hub.seresearchgate.net This activity suggests potential applications in managing conditions with an inflammatory basis. acs.org
Cordycepin has demonstrated significant efficacy in down-regulating the expression and production of numerous pro-inflammatory cytokines and mediators in various preclinical models. In studies involving lipopolysaccharide (LPS)-stimulated murine BV2 microglia and RAW 264.7 macrophages, Cordycepin effectively inhibited the production of nitric oxide (NO) and prostaglandin E2 (PGE₂). researchgate.netnih.gov Furthermore, it consistently suppresses key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). plos.orgfrontiersin.orgnih.gov This suppression of inflammatory markers is a cornerstone of its anti-inflammatory profile, observed across models of neuroinflammation, acute lung injury, and gouty arthritis. sci-hub.senih.govfrontiersin.org
| Model System | Mediator/Cytokine | Observed Effect | Reference |
|---|---|---|---|
| LPS-stimulated BV2 Microglia | NO, PGE₂, Pro-inflammatory cytokines | Significant inhibition of production | nih.gov |
| LPS-stimulated RAW 246.7 Macrophages | TNF-α, IL-1β | Dose-dependent reduction in secretion | frontiersin.org |
| Rat Model of Inflammation-Induced Osteoporosis | TNF-α, IL-1β | Attenuation of increased plasma levels | nih.gov |
| Rat Model of Acute Gouty Arthritis | TNF-α, IL-1β, IL-6 | Reduction in levels | frontiersin.org |
| Primary Hippocampal Neurons (LPS-CM) | TNF-α, IL-1β | Reduced release from microglia | plos.org |
Beyond suppressing inflammatory signaling molecules, Cordycepin directly influences the function and differentiation of various immune cells. A notable effect is its ability to modulate macrophage polarization. In LPS-stimulated macrophages, which typically adopt a pro-inflammatory M1 phenotype, Cordycepin promotes a switch towards the anti-inflammatory M2 phenotype. frontiersin.org This is characterized by a decrease in M1 markers (like TNF-α and IL-1β) and an increase in M2 cytokines such as Interleukin-10 (IL-10) and Transforming growth factor-beta (TGF-β). frontiersin.orgresearchgate.net Additionally, Cordycepin has been shown to regulate the activity of microglia, the resident immune cells of the central nervous system, and suppress T cell activity, highlighting its broad immunomodulatory capabilities. frontiersin.orgnih.gov
Antioxidant Mechanisms and Oxidative Stress Mitigation Studies
The active metabolite, Cordycepin, exhibits significant antioxidant properties, contributing to its protective effects in various disease models. It combats oxidative stress through multiple mechanisms, including the direct scavenging of harmful free radicals and the enhancement of the body's own antioxidant defense systems. researchgate.netresearchgate.net
Reactive oxygen species (ROS) are highly reactive molecules that can damage cells by reacting with DNA, proteins, and lipids. koreascience.kr Cordycepin has been shown to possess free radical scavenging capabilities. fortunejournals.com Studies indicate that it can directly mitigate oxidative damage by neutralizing these harmful species. nih.gov In models of exercise-induced fatigue and in cell cultures treated with hydrogen peroxide, Cordycepin supplementation helped restore biochemical indicators related to oxidation. researchgate.net This scavenging activity is a key component of its cellular protection mechanism against oxidative insults.
A primary mechanism behind Cordycepin's antioxidant effect is its ability to bolster the endogenous antioxidant defense system. It has been shown to increase the activity and expression of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). nih.govnih.gov In a preclinical model of Alzheimer's disease, Cordycepin alleviated oxidative stress by upregulating GPx and SOD. tandfonline.comnih.gov Similarly, in a study on doxorubicin-treated rats, fermented Cordyceps sinensis significantly increased the activities of CAT and GSH-Px in serum, liver, and cardiac tissues. nih.gov This enhancement of the cell's natural antioxidant machinery provides robust protection against oxidative stress.
| Model System | Enzyme | Observed Effect | Reference |
|---|---|---|---|
| Human Neuroblastoma SH-SY5Y Cells | GPx, SOD | Upregulation of expression | tandfonline.comnih.gov |
| Doxorubicin-treated Rats | Catalase (CAT), Glutathione Peroxidase (GSH-Px) | Significant increase in activity | nih.gov |
| Exercise-fatigued Mice | Superoxide Dismutase (SOD) | Restored biochemical indicators | researchgate.net |
| Hyperglycaemia-induced Testicular Damage Model | Manganese Superoxide Dismutase (Mn-SOD), Catalase (CAT) | Induced expression via SIRT1/Foxo3a pathway | researchgate.net |
Neuroprotective Potential and Neurological Disorder Research
Through its anti-inflammatory and antioxidant activities, Cordycepin demonstrates considerable neuroprotective potential in a range of preclinical models of neurological disorders. It has been investigated for its effects in conditions such as traumatic brain injury (TBI), Parkinson's disease, Alzheimer's disease, and cerebral ischemia. sci-hub.senih.govovid.com
In a mouse model of TBI, Cordycepin administration provided long-term neuroprotection by inhibiting neutrophil infiltration and reducing neuroinflammation, which in turn improved neurological function. nih.gov In models of Parkinson's disease, Cordycepin mitigated neuroapoptosis, reduced the loss of dopaminergic neurons, and inhibited the polarization of pro-inflammatory microglia. ovid.com For Alzheimer's disease pathology, research in human neuroblastoma cells indicates that Cordycepin can reduce the production of amyloid-beta precursor protein and alleviate oxidative stress. tandfonline.comnih.gov Furthermore, it has been shown to protect hippocampal neurons from inflammation-induced damage by inhibiting microglial over-activation and promoting neurite growth. plos.org These findings collectively suggest that the bioactivity derived from this compound could be a promising area of research for neurodegenerative and neuroinflammatory conditions.
Amelioration of Neurotoxicity in In Vitro Models
While direct studies on the neuroprotective effects of this compound are limited, research on its active form, cordycepin, suggests a potential role in mitigating neurotoxicity. Cordycepin has been shown to exert anti-inflammatory and anti-apoptotic effects, which are key mechanisms in protecting neurons from damage. nih.gov For instance, in models of neuroinflammation, a common feature of neurodegenerative diseases, cordycepin has demonstrated protective effects. researchgate.net It is important to note that at higher concentrations, cordycepin itself can exhibit cytotoxic effects.
At nonlethal doses in animal models, administration of this compound led to reversible neurological symptoms, although no microscopic changes were detected in the brain. nih.gov However, at higher, lethal doses, severe neurological symptoms were observed. nih.gov The cytotoxicity of this compound is linked to the intracellular accumulation of its metabolite, 3'-dATP. nih.govnih.gov
Effects on Neuroinflammation and Remyelination in Demyelination Models
The active metabolite of this compound, cordycepin, has shown significant promise in preclinical models of demyelinating diseases like multiple sclerosis. In a cuprizone-induced mouse model of demyelination, cordycepin demonstrated the ability to promote remyelination and suppress neuroinflammation. nih.govresearchgate.net
Key findings from these studies indicate that cordycepin administration leads to:
Reduced Glial Cell Activation: It inhibits the increase in the number of Iba1-positive microglia and GFAP-positive astrocytes in the corpus callosum and cerebral cortex. nih.gov
Modulation of Cytokine Expression: Cordycepin suppresses the expression of pro-inflammatory cytokines such as IL-1β and IL-6. nih.gov
Enhanced Anti-inflammatory and Neurotrophic Factors: It elevates the levels of the anti-inflammatory cytokine IL-4 and the neurotrophic factor BDNF in the corpus callosum and hippocampus. nih.gov
Promotion of Remyelination: Cordycepin effectively promotes the regeneration of myelin sheaths and enhances the expression of myelin basic protein (MBP) in the corpus callosum. nih.gov
These findings suggest that by targeting neuroinflammation, this compound, via its conversion to cordycepin, could be a beneficial therapeutic agent for demyelination-related diseases. nih.gov
Table 1: Effects of Cordycepin (Active Metabolite of this compound) on Neuroinflammation and Remyelination in a Cuprizone-Induced Demyelination Model
| Parameter | Effect of Cordycepin Treatment | Reference |
|---|---|---|
| Glial Cell Activation | ||
| Iba1-positive microglia | Inhibited increase | nih.gov |
| GFAP-positive astrocytes | Inhibited increase | nih.gov |
| Cytokine Expression | ||
| IL-1β (pro-inflammatory) | Inhibited | nih.gov |
| IL-6 (pro-inflammatory) | Inhibited | nih.gov |
| IL-4 (anti-inflammatory) | Elevated | nih.gov |
| Neurotrophic Factors | ||
| BDNF | Elevated | nih.gov |
| Remyelination | ||
| Myelin Basic Protein (MBP) | Enhanced expression | nih.gov |
Antifibrotic Properties in Tissue Fibrosis Models
Through its active metabolite, cordycepin, this compound has demonstrated significant antifibrotic effects in preclinical models of renal and pulmonary fibrosis.
Inhibition of Renal Fibrosis Pathways
Cordycepin has been shown to ameliorate renal interstitial fibrosis by targeting key pathological pathways. In a mouse model of unilateral ureteral obstruction, cordycepin treatment significantly reduced renal inflammation and fibrosis. dovepress.com The mechanisms underlying these protective effects include:
Inhibition of Mitochondrial Fission: Cordycepin has been found to inhibit Drp1-mediated mitochondrial fission in injured renal tubular epithelial cells. This action helps in reducing oxidative stress and improving mitochondrial function. dovepress.com
Suppression of Inflammatory Signaling: By inhibiting mitochondrial fission, cordycepin decreases the secretion of the pro-inflammatory cytokine IL-6, which in turn attenuates fibroblast activation. dovepress.com
Modulation of TGF-β/Smad Signaling: Cordycepin can block Smad signaling, a critical pathway in the development of fibrosis. nih.gov
These findings highlight the potential of this compound, via cordycepin, to serve as a therapeutic agent against the progression of tubulointerstitial fibrosis.
Table 2: Effects of Cordycepin (Active Metabolite of this compound) on Renal Fibrosis
| Model | Key Findings | Mechanism of Action | Reference |
|---|---|---|---|
| Unilateral Ureteral Obstruction (Mouse) | Reduced renal inflammation and fibrosis, lowered serum creatinine, decreased collagen deposition. | Inhibition of Drp1-mediated mitochondrial fission, reduced oxidative stress, decreased IL-6 secretion. | dovepress.com |
| General Renal Fibrosis Models | Attenuation of fibrosis-associated protein expression. | Blockade of Smad signaling pathway. | nih.gov |
Amelioration of Lung Fibrosis
In a rat model of bleomycin-induced lung fibrosis, the administration of Cordyceps, of which cordycepin is a major active component, showed both preventive and therapeutic benefits. nih.gov The observed antifibrotic effects in the lungs are attributed to:
Reduction of Inflammation and Collagen Deposition: Treatment with Cordyceps led to a decrease in the infiltration of inflammatory cells and the deposition of fibroblastic loci and collagen. nih.gov
Antioxidant Activity: A reduction in the formation of reactive oxygen species was observed in the fibrotic lung tissue. nih.gov
Reversal of Epithelial-Mesenchymal Transition (EMT): In a cellular model of fibrosis, cordycepin was able to partially revert the transition of human lung epithelial cells into a mesenchymal phenotype induced by transforming growth factor beta-1. nih.gov
These results suggest that this compound, through the actions of cordycepin, could be a valuable agent in the management of pulmonary fibrosis.
Antiviral Research Applications
The active metabolite of this compound, cordycepin, has demonstrated broad-spectrum antiviral activity. As a nucleoside analog, its mechanism of action often involves the termination of viral RNA synthesis. nih.govresearchgate.net
Research has shown that cordycepin can potently inhibit the replication of various viruses, including:
Coronaviruses: In the context of SARS-CoV-2, cordycepin has been shown to inhibit viral multiplication with a low micromolar in vitro efficacy. nih.govresearchgate.net Its mechanism is believed to involve the incorporation of its triphosphate form into newly synthesized viral RNA strands by the RNA-dependent RNA polymerase, leading to chain termination. nih.gov
Other RNA Viruses: The antiviral activity of cordycepin extends to a wide range of human viruses, particularly RNA viruses. nih.gov
The ability of cordycepin to act as a chain terminator in viral replication makes this compound a compound of interest in the development of new antiviral therapies.
Advanced Analytical Methodologies in 3 Deoxyadenosine 1 Oxide Research
Quantitative Analysis of 3'-Deoxyadenosine 1-oxide and its Metabolites in Biological Samples
Accurate quantification of this compound and its metabolic products is fundamental to understanding its pharmacokinetics and pharmacodynamics. The primary metabolites of interest include its reduced form, 3'-deoxyadenosine (cordycepin), and the subsequent products of phosphorylation and deamination, 3'-deoxyadenosine triphosphate (3'-dATP) and 3'-deoxyinosine (B124312) (3'-dI), respectively.
Liquid Chromatography-Mass Spectrometry (LC-MS) Based Techniques (e.g., HPLC-ESI-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the sensitive and specific quantification of this compound and its metabolites. High-performance liquid chromatography (HPLC) is utilized for the separation of these structurally similar nucleosides. A common approach involves the use of a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water containing a small percentage of formic acid to facilitate protonation.
The mass spectrometer, typically a triple quadrupole instrument, is operated in positive ion mode. Detection is achieved using multiple reaction monitoring (MRM), which provides high selectivity by monitoring a specific precursor-to-product ion transition for each analyte. For instance, in the analysis of cordycepin (B1669437) (3'-deoxyadenosine), a common ion transition monitored is m/z 252.2 → 136. novusbio.com While specific parameters for this compound are not widely published, a similar approach would be employed, with optimization of the precursor and product ions for the N-oxide form.
Method validation for such assays typically includes assessment of linearity, accuracy, precision, and stability to ensure reliable results. For the quantification of the triphosphate metabolite, 3'-dATP, an indirect method is often employed. This involves the dephosphorylation of the triphosphate to its corresponding nucleoside, 3'-deoxyadenosine, followed by LC-MS/MS analysis. nih.gov
Table 1: Representative LC-MS/MS Parameters for Nucleoside Analysis
| Parameter | Value |
| Chromatography | |
| Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 3 µm) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |
| Flow Rate | 0.25 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Monitored Transition (Cordycepin) | m/z 252.2 → 136 |
Capillary Electrophoresis and Microchip Electrophoresis for Nucleoside Analysis
Capillary electrophoresis (CE) offers a high-resolution separation technique for nucleosides and their metabolites. In CE, charged molecules migrate in a capillary filled with an electrolyte solution under the influence of an electric field. The separation is based on the charge-to-size ratio of the analytes. Micellar electrokinetic chromatography (MEKC), a mode of CE, is particularly useful for separating both charged and neutral molecules and has been successfully applied to the separation of various nucleosides. This technique utilizes surfactants to form micelles, which act as a pseudostationary phase.
For the analysis of this compound and its metabolites, a fused silica capillary would be employed with a background electrolyte, such as a borate buffer, potentially mixed with an organic modifier like acetonitrile to optimize separation. Detection is commonly performed using a diode array detector (DAD) set at a wavelength where the purine (B94841) rings of the analytes absorb, typically around 260 nm. The optimization of parameters such as buffer pH, concentration, and applied voltage is crucial for achieving baseline separation of the structurally similar compounds. While specific applications to this compound are not extensively documented, the principles of CE for nucleoside analysis are well-established and adaptable. protocols.iomdpi.com
Table 2: General Capillary Electrophoresis Conditions for Nucleoside Separation
| Parameter | Condition |
| Capillary | Fused Silica (e.g., 56 cm x 100 µm) |
| Background Electrolyte | Borate buffer (e.g., 50 mM, pH 9.3) with organic modifier (e.g., 50% acetonitrile) |
| Separation Voltage | 30 kV |
| Temperature | 25 °C |
| Detection | Diode Array Detector (DAD) at 250 nm |
| Injection | Hydrodynamic (e.g., 50 mbar for 8 s) |
Chemiluminescence and Bioluminescence Detection Methods
Chemiluminescence and bioluminescence assays provide highly sensitive detection methods that can be adapted for the analysis of adenosine (B11128) analogues. These techniques rely on the emission of light from a chemical or enzymatic reaction. nih.govcomm-tec.com
Chemiluminescence assays often involve labeling the analyte with a chemiluminescent molecule such as luminol or an acridinium ester. The light emission is triggered by an oxidation reaction, and the intensity of the emitted light is proportional to the concentration of the analyte. nih.gov
Bioluminescence assays frequently utilize the firefly luciferase system. In this system, the enzyme luciferase catalyzes the oxidation of luciferin in the presence of ATP, resulting in the production of light. This principle can be adapted to measure adenosine analogues. For instance, the quantification of 3'-dATP, a key metabolite of this compound, could be achieved by its conversion to a form that can participate in a light-producing enzymatic cascade. While direct assays for this compound using these methods are not standard, the high sensitivity of luminescence techniques makes them an attractive area for future development. comm-tec.com
Characterization and Quantification of Nucleic Acid Adducts
A crucial aspect of understanding the mechanism of action of nucleoside analogues is to determine if they form covalent adducts with DNA and RNA. The formation of such adducts can lead to mutations and interfere with cellular processes like replication and transcription.
The analysis of DNA adducts, a field known as DNA adductomics, often relies on mass spectrometry. abcam.com A common strategy involves the enzymatic hydrolysis of DNA to its constituent deoxynucleosides, followed by LC-MS/MS analysis to detect and quantify the modified nucleosides. The fragmentation pattern of the adducted nucleoside in the mass spectrometer provides structural information. A characteristic neutral loss of the deoxyribose moiety (116 Da) is often used to identify putative DNA adducts. pageplace.de
While there is no direct evidence in the reviewed literature for the formation of nucleic acid adducts by this compound, the analytical frameworks established for other nucleoside adducts would be applicable to investigate this possibility. nih.govnih.gov High-resolution mass spectrometry would be instrumental in identifying and characterizing any potential adducts formed.
Enzymatic Activity Assays for Metabolism Studies
The metabolic conversion of this compound is a critical determinant of its biological activity. In vitro studies have shown that its metabolism is initiated by a reduction to 3'-deoxyadenosine (3'-dA). nih.govnih.gov This step is considered rate-limiting. Subsequently, 3'-dA is a substrate for two key enzymes: adenosine kinase, which phosphorylates it to the active cytotoxic agent 3'-dATP, and adenosine deaminase, which deaminates it to the inactive metabolite 3'-dI. nih.govnih.govnih.gov The balance between the activities of these two enzymes can therefore dictate the cellular response to this compound.
Assays for Reductase Activity: While the specific enzyme(s) responsible for the reduction of this compound are not fully characterized, a general approach to measure this "3'-dANO reductase activity" would involve incubating the compound with cell lysates or purified enzyme fractions and monitoring the formation of 3'-deoxyadenosine over time using methods like HPLC or LC-MS/MS. nih.govnih.gov
Adenosine Kinase Activity Assays: The activity of adenosine kinase can be measured by quantifying the production of ADP, which is formed alongside the monophosphorylated nucleoside. Commercially available kits, such as the Transcreener ADP² Assay, provide a high-throughput method for this purpose. This assay uses a specific antibody that detects ADP, and the signal is typically measured using fluorescence polarization, fluorescence intensity, or time-resolved fluorescence resonance energy transfer (TR-FRET). bellbrooklabs.com
Adenosine Deaminase Activity Assays: The activity of adenosine deaminase is commonly determined by monitoring the conversion of adenosine (or in this case, 3'-deoxyadenosine) to inosine (or 3'-deoxyinosine). A classic spectrophotometric method measures the decrease in absorbance at 265 nm, as adenosine has a higher molar absorptivity at this wavelength than inosine. Alternatively, colorimetric assays are available where the inosine produced is further converted in a multi-step reaction to generate a colored or fluorescent product. abcam.comnih.govuqam.ca For instance, the inosine can be converted to hypoxanthine, which then reacts to produce uric acid and hydrogen peroxide. The hydrogen peroxide can then be detected with a colorimetric probe. nih.gov Another approach involves measuring the ammonia released during the deamination reaction using the indophenol method. nih.gov
Table 3: Summary of Enzymatic Activity Assays for this compound Metabolism
| Enzyme | Assay Principle | Detection Method |
| 3'-dANO Reductase | Measures the formation of 3'-deoxyadenosine from this compound. | HPLC, LC-MS/MS |
| Adenosine Kinase | Measures the production of ADP during the phosphorylation of 3'-deoxyadenosine. | Fluorescence (FP, FI, TR-FRET) |
| Adenosine Deaminase | Measures the conversion of 3'-deoxyadenosine to 3'-deoxyinosine. | Spectrophotometry (decrease in absorbance at 265 nm), Colorimetric, Fluorometric |
The ratio of adenosine kinase to adenosine deaminase activity within a cell is a key determinant of the metabolic fate of 3'-deoxyadenosine and, consequently, the efficacy of its prodrug, this compound. nih.govnih.gov
Future Directions and Emerging Research Avenues
Investigation of Cellular Resistance Mechanisms to 3'-Deoxyadenosine 1-oxide
The clinical utility of this compound is intrinsically linked to its conversion to its active form, 3'-deoxyadenosine, and the subsequent metabolic pathways within the cell. A primary hurdle to its therapeutic efficacy is the development of cellular resistance. Future research will need to focus on elucidating the intricate mechanisms that underpin this resistance.
The metabolism of this compound begins with its reduction to 3'-deoxyadenosine. nih.govnih.gov This active compound is then a substrate for two competing enzymes: adenosine (B11128) kinase (ADK) and adenosine deaminase (ADA). nih.govnih.gov ADK phosphorylates 3'-deoxyadenosine to 3'-deoxyadenosine monophosphate (3'-dAMP), which is further converted to the cytotoxic agent 3'-deoxyadenosine triphosphate (3'-dATP). nih.govnih.goved.ac.uk Conversely, ADA deaminates 3'-deoxyadenosine to an inactive metabolite, 3'-deoxyinosine (B124312). nih.govnih.gov
Studies have shown that cellular resistance to this compound is associated with changes in the activities of the reductase enzyme responsible for the initial conversion, as well as ADK and ADA. nih.gov A low ratio of adenosine kinase to adenosine deaminase activity leads to diminished accumulation of the active 3'-dATP, rendering the cells less sensitive to the compound. nih.gov
Future investigations should aim to:
Characterize the specific reductase(s) involved in the conversion of this compound to 3'-deoxyadenosine and their role in resistance.
Conduct comprehensive profiling of ADK and ADA expression and activity levels in various cancer cell lines and patient tumors to predict sensitivity to this compound.
Explore other potential resistance mechanisms, such as alterations in cellular uptake via human equilibrative nucleoside transporters (hENT1). acs.org
| Enzyme/Transporter | Function in this compound Metabolism | Implication in Resistance |
| Reductase | Converts this compound to 3'-deoxyadenosine | Altered activity may affect prodrug activation |
| Adenosine Kinase (ADK) | Phosphorylates 3'-deoxyadenosine to its active form | Low activity leads to decreased cytotoxicity |
| Adenosine Deaminase (ADA) | Deaminates 3'-deoxyadenosine to an inactive metabolite | High activity is a primary mechanism of resistance |
| hENT1 | Transports 3'-deoxyadenosine into the cell | Low expression can limit intracellular drug concentration |
Exploration of Synergistic Combinatorial Research Strategies
To counteract the resistance mechanisms, particularly the degradation of the active compound by ADA, researchers are exploring synergistic combinations with other therapeutic agents. A promising strategy involves the co-administration of this compound with ADA inhibitors.
Studies have demonstrated that combining this compound with ADA inhibitors such as erythro-9-(2-hydroxy-3-nonyl) adenine (B156593) (EHNA) or 2'-deoxycoformycin (B8070352) can significantly enhance its anti-tumor effects. nih.gov In preclinical models, this combination has been shown to inhibit tumor growth by 80-90% in cells resistant to this compound alone and increase survival time. nih.gov The ADA inhibitors block the conversion of 3'-deoxyadenosine to its inactive metabolite, thereby increasing the intracellular concentration of the active 3'-dATP. nih.gov
Future research in this area should focus on:
Identifying and developing novel, more potent, and specific ADA inhibitors with favorable pharmacokinetic profiles.
Investigating synergistic combinations with other classes of anticancer drugs, such as chemotherapy agents or targeted therapies, that may have complementary mechanisms of action.
Evaluating the efficacy and safety of these combination therapies in a wider range of preclinical cancer models.
Identification of Novel Molecular Targets for Therapeutic Intervention
The cytotoxic effects of this compound are mediated through the actions of its ultimate active metabolite, 3'-dATP. Understanding the full spectrum of molecular targets of 3'-dATP is crucial for identifying new therapeutic opportunities and predicting patient response.
The primary mechanism of action of 3'-dATP is the termination of RNA elongation. acs.org As an analog of adenosine triphosphate (ATP), it gets incorporated into growing RNA chains by RNA polymerases, but the absence of a 3'-hydroxyl group prevents the addition of the next nucleotide, leading to premature chain termination. trilinkbiotech.com Additionally, 3'-dATP has been shown to inhibit polyadenylate polymerase, an enzyme involved in the synthesis of the poly(A) tail of messenger RNA, which is crucial for mRNA stability and translation. acs.org
Beyond these established targets, the parent compound, 3'-deoxyadenosine, has been reported to modulate various signaling pathways involved in tumor growth and metastasis. acs.org These include effects on adenosine receptors and death receptors, leading to the induction of apoptosis. acs.org In melanoma cells, cordycepin (B1669437) has been shown to upregulate miR-33b, which in turn suppresses the expression of genes involved in metastasis, such as HMGA2, Twist1, and ZEB1. oncotarget.com Another novel mechanism of action identified for cordycepin is its ability to compete with ATP for binding to Heat Shock Protein 90 (Hsp90), leading to the degradation of its oncogenic client proteins. researchgate.net
Future research should aim to:
Utilize advanced proteomics and genomics approaches to identify the complete interactome of 3'-dATP and 3'-deoxyadenosine in various cellular contexts.
Validate novel targets and elucidate their role in the therapeutic effects of this compound.
Explore the potential of this compound in targeting specific cancer subtypes defined by their molecular signatures.
| Molecular Target | Effect of this compound Metabolites |
| RNA Polymerases | Incorporation of 3'-dATP leads to RNA chain termination trilinkbiotech.com |
| Polyadenylate Polymerase | Inhibition by 3'-dATP disrupts mRNA processing acs.org |
| Adenosine/Death Receptors | Activation by 3'-deoxyadenosine induces apoptosis acs.org |
| miR-33b | Upregulation by cordycepin suppresses metastatic genes oncotarget.com |
| Hsp90 | Competitive binding by cordycepin impairs oncogenic protein stability researchgate.net |
Development of Advanced Research Tools and Delivery Systems for Enhanced Efficacy Studies
Overcoming the limitations of poor bioavailability and cellular resistance is a key focus for the future development of this compound and its parent compound. The development of advanced research tools and novel delivery systems is paramount to achieving this goal.
One of the most significant advancements in this area is the development of ProTide technology. ed.ac.uk This approach involves chemically modifying a nucleoside monophosphate with a protective phosphoramidate (B1195095) moiety. ed.ac.uk This modification shields the compound from degradation by enzymes like ADA and facilitates its entry into cells. ed.ac.uk Once inside the cell, the protective cap is cleaved, releasing the active monophosphate, thereby bypassing the need for the initial phosphorylation step by adenosine kinase. ed.ac.uk
NUC-7738 is a ProTide of 3'-deoxyadenosine that has been shown to overcome the resistance mechanisms that limit the efficacy of its parent compound. ed.ac.uk It is resistant to ADA degradation and its activation is dependent on the intracellular enzyme, histidine triad (B1167595) nucleotide binding protein 1 (HINT1), to release 3'-dAMP. ed.ac.uk
Future research in this domain should concentrate on:
Designing and synthesizing novel prodrugs and ProTides of this compound and 3'-deoxyadenosine with improved stability, cellular uptake, and targeted delivery.
Exploring the use of nanoparticle-based delivery systems to enhance the therapeutic index of this compound, potentially by targeting the drug to tumor tissues.
Developing sophisticated in vitro and in vivo models, including organoids and patient-derived xenografts, to better evaluate the efficacy of these advanced formulations.
The synthesis of modified versions of cordycepin, such as 7,8-dihydro-8-oxo-3′-deoxyadenosine, which exhibits high resistance to ADA, also represents a promising avenue for future drug development. mdpi.com
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing 3'-Deoxyadenosine 1-oxide with high purity, and how can researchers optimize reaction conditions?
- Methodological Answer : Synthesis optimization requires systematic variation of parameters such as reaction temperature, solvent polarity, and catalyst concentration. For example, monitoring reaction progress via HPLC or NMR can identify optimal quenching points to minimize byproducts. Purification via column chromatography (using silica gel or reverse-phase matrices) should follow established protocols for nucleoside analogs, with purity validation by mass spectrometry (>98% purity threshold recommended) .
Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?
- Methodological Answer : Employ a combination of -NMR (to confirm the absence of 3'-OH protons), -NMR (to verify the N-oxide moiety at position 1), and high-resolution mass spectrometry (HRMS) for molecular weight validation. Cross-reference data with computational simulations (e.g., DFT calculations) to resolve ambiguities in stereochemical assignments .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods for airborne hazard control, wear nitrile gloves (tested against permeation), and utilize spill trays to contain accidental releases. In case of skin contact, wash immediately with 10% ethanol followed by water to neutralize reactive intermediates. Fire hazards require CO extinguishers, as water may react with peroxides formed during degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different cell lines?
- Methodological Answer : Conduct comparative dose-response studies using standardized cell viability assays (e.g., MTT or ATP luminescence) across multiple cell types. Control for variables such as cellular uptake efficiency (via LC-MS quantification of intracellular metabolites) and enzyme expression profiles (e.g., adenosine deaminase levels via Western blot). Meta-analysis of existing datasets can identify confounding factors like batch-to-batch compound variability .
Q. What advanced methodologies are required to study the magnetic field effects on this compound's electron transfer properties?
- Methodological Answer : Use pulsed-field NMR or electron paramagnetic resonance (EPR) spectroscopy to detect spin-state transitions under controlled magnetic fields (0.1–1.5 T). Pair with computational modeling (e.g., Marcus theory) to correlate experimental observations with electron transfer kinetics. Ensure isolation from ambient electromagnetic interference using Faraday cages .
Q. How does the N-oxide modification influence the pharmacokinetic profile of 3'-Deoxyadenosine derivatives compared to their parent compounds?
- Methodological Answer : Perform in vivo pharmacokinetic studies in rodent models, comparing plasma half-life (), tissue distribution (via radiolabeled -tracking), and metabolic stability (using liver microsome assays). Structural analogs without the N-oxide group should serve as controls to isolate the modification’s impact on bioavailability and renal clearance .
Methodological Notes
- Data Presentation : Include raw datasets (e.g., NMR spectra, chromatograms) as supplementary materials, adhering to journal guidelines for reproducibility .
- Contradiction Analysis : For conflicting biological data, apply statistical tools like ANOVA with post-hoc Tukey tests to assess significance across experimental replicates .
- Safety Compliance : Laboratories must document peroxide formation risks and disposal protocols for aged samples, referencing institutional EH&S guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
